molecular formula C28H28N2O8S B11975137 ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11975137
M. Wt: 552.6 g/mol
InChI Key: OAMQRWBHKOAHPO-OEAKJJBVSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using aldehydes and ketones in the presence of acidic or basic catalysts.

    Cyclization reactions: Forming the thiazolopyrimidine core through intramolecular cyclization.

    Esterification: Introducing the ethyl ester group using reagents like ethyl chloroformate.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch processing: For small-scale synthesis.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and biological activities.

    Benzylidene derivatives: Compounds with similar benzylidene groups, known for their diverse chemical reactivity.

Uniqueness

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C28H28N2O8S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O8S/c1-7-37-27(33)24-15(2)29-28-30(25(24)17-8-10-21(38-16(3)31)22(13-17)36-6)26(32)23(39-28)14-18-12-19(34-4)9-11-20(18)35-5/h8-14,25H,7H2,1-6H3/b23-14+

InChI Key

OAMQRWBHKOAHPO-OEAKJJBVSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=C(C=CC(=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C

Origin of Product

United States

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